5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine
Description
Significance of Heterocyclic Compounds in Chemical Biology Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the realm of biological sciences. Their prevalence in nature is vast, forming the core structures of essential biomolecules such as DNA and RNA, hemoglobin, and a multitude of vitamins. mdpi.com This fundamental role in the chemistry of life has made them a focal point for researchers seeking to understand and modulate biological processes. The unique three-dimensional arrangements and electronic properties conferred by the heteroatoms (commonly nitrogen, oxygen, or sulfur) allow these compounds to engage with a wide array of biological targets with high specificity and affinity. Consequently, heterocyclic scaffolds are integral to the development of new pharmaceuticals, agrochemicals, and other bioactive agents. nih.govscbt.com
Exploration of Pyrimidine (B1678525) Derivatives as Core Scaffolds in Molecular Design
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a particularly privileged scaffold in molecular design. Its most notable role is as a fundamental component of the nucleobases cytosine, thymine, and uracil, which are the building blocks of the nucleic acids DNA and RNA. This inherent biological relevance has inspired chemists to utilize the pyrimidine core in the design of a vast number of therapeutic agents. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. The versatility of the pyrimidine scaffold allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the synthesis of compound libraries aimed at discovering new drugs.
Role of Piperazine (B1678402) Moieties in Enhancing Molecular Interactions and Scaffold Diversity
Piperazine is a six-membered ring containing two nitrogen atoms at opposing positions (1 and 4). This simple heterocycle is a common feature in a multitude of approved drugs across various therapeutic areas. The inclusion of a piperazine moiety in a molecule can significantly influence its properties in several beneficial ways. The two nitrogen atoms can act as hydrogen bond acceptors or donors (depending on substitution), facilitating strong interactions with biological targets. nih.gov Furthermore, the piperazine ring can improve a compound's pharmacokinetic profile, including its solubility and bioavailability. nih.gov From a structural standpoint, it can act as a flexible linker between different pharmacophoric groups, allowing for optimal positioning within a binding site. This versatility has led to the widespread use of piperazine as a tool for scaffold diversification in drug discovery programs. mdpi.com
Rationale for Investigating 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine in Contemporary Research Paradigms
The compound this compound represents a deliberate combination of the aforementioned key scaffolds. The rationale for its investigation lies in the synergistic potential of its components. The pyrimidine core provides a well-established anchor for biological activity, while the piperazine moiety is expected to enhance solubility and provide an additional point of interaction with target proteins.
The bromine atom at the 5-position of the pyrimidine ring is a particularly noteworthy feature. Halogen atoms, such as bromine, can modulate the electronic properties of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. The methylene (B1212753) linker between the pyrimidine and piperazine rings provides a degree of conformational flexibility, which can be crucial for achieving the optimal orientation in a binding pocket.
While specific research findings for this compound are not widely available in the public domain, the combination of these well-regarded structural motifs suggests its potential as a scaffold for the development of novel kinase inhibitors, central nervous system agents, or other targeted therapies. The systematic exploration of such hybrid molecules is a common strategy in modern drug discovery to generate novel chemical entities with improved therapeutic potential.
Below is a table summarizing the key properties of the constituent scaffolds:
| Scaffold | Key Features | Potential Contributions to a Molecule |
| Pyrimidine | Aromatic heterocycle, Hydrogen bonding capabilities | Core structural anchor, Platform for diverse substitutions |
| Piperazine | Flexible ring, Two nitrogen atoms | Improved solubility, Linker between pharmacophores |
| Bromo-substituent | Halogen atom | Modulates electronics, Potential for halogen bonding |
Further research into this compound would likely involve its synthesis and subsequent screening against a variety of biological targets to elucidate its specific activities and potential therapeutic applications. The strategic design of this molecule, based on established principles of medicinal chemistry, marks it as a compound of interest for further investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13BrN4 |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
5-bromo-2-(piperazin-1-ylmethyl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c10-8-5-12-9(13-6-8)7-14-3-1-11-2-4-14/h5-6,11H,1-4,7H2 |
InChI Key |
PVHSIXCKEXHOFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preclinical Mechanistic Investigations of 5 Bromo 2 Piperazin 1 Ylmethyl Pyrimidine
Molecular Target Identification and Validation Approaches
There is no available information on the molecular targets of 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine.
Proteomic Profiling and Affinity-Based Chemoproteomics for Target Deconvolution
No studies utilizing proteomic profiling or affinity-based chemoproteomics to identify the molecular targets of this compound have been found.
Reporter Gene Assays for Pathway Modulation Analysis
There is no published data on the use of reporter gene assays to analyze the modulation of cellular pathways by this compound.
Enzyme Kinetic Studies In Vitro
No in vitro enzyme kinetic studies for this compound are available in the public domain.
Characterization of Inhibition Kinetics and Substrate Specificity
Information regarding the inhibition kinetics and substrate specificity of this compound is not available.
Differentiation of Reversible versus Irreversible Binding Mechanisms
There are no studies that differentiate between reversible and irreversible binding mechanisms of this compound with any potential biological targets.
Receptor Binding Assays and Ligand Displacement Methodologies
No receptor binding assays or ligand displacement studies have been published for this compound.
Cellular Uptake and Subcellular Localization Studies Using Advanced Imaging Techniques
Comprehensive literature and database searches did not yield any specific studies that have utilized advanced imaging techniques to investigate the cellular uptake and subcellular localization of this compound. Consequently, there is no available data to report on the mechanisms by which this compound enters cells, its rate of uptake, or its distribution within subcellular compartments.
Biophysical Characterization of Molecular Interactions
There is currently no publicly available scientific literature detailing the biophysical characterization of the molecular interactions of this compound with any biological target.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
No studies utilizing Isothermal Titration Calorimetry to define the binding thermodynamics of this compound with a biological target have been identified. As such, the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes associated with its interactions remain uncharacterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Structural Elucidation
No studies using Nuclear Magnetic Resonance spectroscopy to elucidate the structural details of the interaction between this compound and a biological target have been found in the public domain. Information regarding the specific binding site, orientation of the ligand within the binding pocket, and conformational changes upon binding is therefore unavailable.
Investigation of Molecular Pathways and Cellular Responses In Vitro (non-clinical)
Scientific investigations into the molecular pathways and cellular responses modulated by this compound in non-clinical in vitro models have not been reported in the available literature.
Transcriptomic Analysis of Gene Expression Modulation
No transcriptomic studies, such as RNA-sequencing or microarray analysis, have been published that detail the effects of this compound on global gene expression in any cell type. Consequently, there is no data to present on the modulation of gene expression profiles, affected signaling pathways, or downstream cellular responses.
Proteomic Analysis of Protein Expression and Post-Translational Modifications
No studies reporting on the proteomic analysis of cells treated with this compound were found in the public domain. Such an analysis would typically involve techniques like mass spectrometry to identify and quantify changes in the proteome, providing insights into the compound's mechanism of action by revealing which cellular pathways are affected. Information on alterations in protein expression levels and post-translational modifications such as phosphorylation, acetylation, or ubiquitination would be crucial for understanding its molecular targets and downstream effects.
Cell-Based Assays for Specific Cellular Phenotypes and Responses
Similarly, there is no available data from cell-based assays conducted to evaluate the specific cellular phenotypes and responses induced by this compound. These assays are fundamental in preclinical research to determine a compound's effect on cellular processes.
Cell Cycle Analysis: No information is available regarding the impact of this compound on cell cycle progression. Cell cycle analysis, often performed using techniques like flow cytometry, would determine if the compound causes arrest at specific phases (G1, S, G2, or M), which is a common mechanism for anticancer agents.
Cellular Viability Assessments for Mechanistic Insight: There are no published studies assessing the cellular viability of cancer cell lines upon treatment with this compound. Such assessments, typically carried out using assays like MTT or trypan blue exclusion, are essential to determine the cytotoxic or cytostatic potential of a compound and to elucidate the underlying mechanisms of cell death, such as apoptosis or necrosis.
Due to the lack of specific preclinical research on this compound, a detailed and scientifically accurate article focusing solely on its mechanistic investigations, as requested, cannot be generated at this time. The scientific community has not yet published data that would allow for a thorough discussion of its proteomic effects or its influence on cellular phenotypes. Further research is required to elucidate the biological activities and therapeutic potential of this specific chemical entity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 2 Piperazin 1 Ylmethyl Pyrimidine Analogs
Rational Design Principles for the Synthesis of Analog Libraries
The systematic exploration of the chemical space around the 5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine core is fundamental to understanding and optimizing its pharmacological potential. The design of analog libraries is typically guided by principles of medicinal chemistry, aiming to modulate potency, selectivity, and pharmacokinetic properties through targeted structural modifications.
Systematic Substitutions on the Pyrimidine (B1678525) Core
The pyrimidine ring is a cornerstone of this molecular architecture, and its substitution pattern significantly influences biological activity. Modifications at the C5 position of the pyrimidine ring, in particular, have been shown to enhance biostability and biological activity in various nucleoside analogs. researchgate.net The bromo-substituent at this position in the parent compound is a key feature, and its replacement with other halogens (e.g., chloro, fluoro) or small alkyl or cyano groups can provide insights into the role of electronics and sterics at this position. Furthermore, substitutions at other available positions on the pyrimidine ring, if synthetically feasible, could further refine the SAR. For instance, the introduction of small alkyl or alkoxy groups could modulate lipophilicity and metabolic stability.
A hypothetical exploration of substitutions on the pyrimidine core could involve the following modifications:
| Position | Substituent (R) | Expected Impact |
| C5 | -Cl, -F, -I | Modulate electronic properties and potential for halogen bonding. |
| C5 | -CH3, -CN | Alter steric bulk and electronic character. |
| C4/C6 | -NH2, -OH, -OCH3 | Introduce hydrogen bonding capabilities and alter polarity. |
Modifications and Diversification of the Piperazine (B1678402) Moiety
The piperazine moiety is a common feature in many approved drugs and offers a versatile handle for structural diversification. researchgate.netnih.gov Substitutions on the distal nitrogen atom of the piperazine ring are a primary focus for library synthesis. These modifications can profoundly impact target binding, selectivity, and physicochemical properties such as solubility and permeability.
Investigations into piperazine modifications often reveal that the nature of the substituent is crucial for inhibitory activity. nih.gov For example, the introduction of various aryl, heteroaryl, alkyl, or acyl groups can lead to a wide range of biological responses. The piperazine ring itself can be replaced by other cyclic amines, such as homopiperazine (B121016) or morpholine, to probe the importance of the ring size and the second nitrogen atom. nih.gov
A representative set of modifications on the piperazine moiety is outlined in the table below:
| Modification | R Group | Rationale |
| N-Alkylation | -CH3, -C2H5, -Cyclopropyl | Investigate the impact of small, lipophilic groups. |
| N-Arylation | -Phenyl, -Pyridyl, -Thienyl | Explore π-π stacking and other aromatic interactions. |
| N-Acylation | -C(O)CH3, -C(O)Ph | Introduce hydrogen bond acceptors and modulate basicity. |
| Ring Analogs | Homopiperazine, Morpholine | Assess the influence of ring size and heteroatom composition. |
Exploration of Linker Region Modifications and Bioisosteric Replacements
The methylene (B1212753) linker connecting the pyrimidine and piperazine rings also presents an opportunity for optimization. Altering the length and rigidity of this linker can affect the spatial orientation of the two key moieties, which can be critical for optimal interaction with a biological target. Introducing substituents on the linker or replacing it entirely with other functionalities can further refine the molecule's properties.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles. nih.gov In the context of this compound, the piperazine ring itself can be considered for replacement. Various piperazine bioisosteres have been designed and synthesized to mimic the structural and electronic properties of the piperazine core while offering altered physicochemical characteristics. nih.govnih.gov
Examples of linker modifications and bioisosteric replacements include:
| Modification Type | Example | Purpose |
| Linker Homologation | -(CH2)2-, -(CH2)3- | Vary the distance and flexibility between the pyrimidine and piperazine. |
| Linker Rigidification | Cyclopropyl linker | Constrain the conformation to favor a specific binding mode. |
| Piperazine Bioisostere | Diazabicycloalkanes | Introduce conformational rigidity and alter pKa. researchgate.net |
| Piperazine Bioisostere | Spirodiamines | Modify the three-dimensional shape and physicochemical properties. nih.gov |
High-Throughput Screening and Data Analysis Methodologies for SAR Profiling
High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of synthesized analogs to identify promising lead compounds. nih.gov Various assay formats can be employed, depending on the biological target of interest. For instance, kinase inhibitor screenings often utilize biochemical assays that measure the inhibition of enzyme activity, while cell-based assays can assess the impact of compounds on cellular pathways or viability. nih.goved.ac.uknih.gov
The vast amount of data generated from HTS campaigns necessitates sophisticated data analysis approaches. semanticscholar.org Initial data processing typically involves normalization and hit identification based on predefined activity thresholds. Subsequently, more detailed analysis is performed to establish structure-activity relationships. This often involves computational tools to visualize the data and identify trends. For example, activity landscapes can be generated to correlate structural changes with biological activity, helping to guide the next round of analog synthesis.
Identification of Key Pharmacophoric Features Essential for Molecular Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to a specific biological target. mdpi.com For the this compound scaffold, identifying the key pharmacophoric features is crucial for understanding its mechanism of action and for designing more potent and selective analogs.
Pharmacophore models can be generated using ligand-based or structure-based approaches. In the absence of a known protein target structure, a ligand-based pharmacophore can be developed by aligning a set of active compounds and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Based on the core structure, the following pharmacophoric features can be hypothesized for this compound analogs:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring and the piperazine moiety.
Hydrogen Bond Donor: The N-H group of an unsubstituted or mono-substituted piperazine.
Hydrophobic/Aromatic Features: The pyrimidine ring and any aromatic substituents on the piperazine.
Halogen Bond Donor: The bromine atom at the C5 position of the pyrimidine ring.
These features and their spatial arrangement are critical for molecular recognition and binding affinity.
Influence of Stereochemistry on Molecular Recognition and Activity Profiles
The introduction of chiral centers into the this compound scaffold can have a profound impact on its biological activity. Stereoisomers of a drug can exhibit significantly different pharmacological and toxicological properties due to the stereospecific nature of biological macromolecules like enzymes and receptors.
Chirality can be introduced in several ways, such as by placing substituents on the piperazine ring or on the linker. The stereoselective synthesis of chiral analogs is therefore a critical aspect of SAR studies. nih.gov The separation and biological evaluation of individual enantiomers or diastereomers are necessary to determine if one stereoisomer is more active or has a better safety profile than the others. Understanding the influence of stereochemistry provides a more detailed picture of the molecular interactions at the target site and can lead to the development of more potent and selective drugs.
Despite a comprehensive search for scientific literature, detailed Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), and Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound and its direct analogs are not available in the public domain. Consequently, the development of an article that strictly adheres to the requested outline, including data tables and detailed research findings for this particular compound, is not possible at this time.
The generation of a scientifically accurate and informative article on the "Development of Quantitative Structure-Activity Relationship (QSAR) Models from SAR Data" is contingent upon the existence of published research that has synthesized a series of analogs of this compound and evaluated their biological activities. Such data is the fundamental prerequisite for establishing SAR and subsequently developing QSAR models. Without this foundational research, any discussion on QSAR models for this specific compound would be purely hypothetical and would not meet the required standards of scientific accuracy and detail.
General QSAR studies on broader classes of pyrimidine and piperazine derivatives exist, exploring their potential in various therapeutic areas. However, in adherence to the strict instructions to focus solely on this compound, a detailed analysis based on these more general studies would not be appropriate.
Therefore, until research specifically detailing the SAR of this compound analogs is published, the creation of the requested article with the specified in-depth scientific content remains unfeasible.
Computational and Theoretical Approaches in 5 Bromo 2 Piperazin 1 Ylmethyl Pyrimidine Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "5-Bromo-2-(piperazin-1-ylmethyl)pyrimidine," docking studies are instrumental in understanding how this ligand might interact with various protein targets.
Virtual Screening of Chemical Databases for Novel Scaffold Identification
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a scaffold like "this compound," virtual screening can be employed to explore vast chemical databases for analogs or derivatives with potentially improved binding affinities or selectivity. scispace.comresearchgate.net This process often starts with a known active compound or a hypothesized pharmacophore model. The pyrimidine (B1678525) core, substituted with a bromo group and a piperazin-1-ylmethyl side chain, presents a unique three-dimensional structure that can be used as a query to find novel, structurally diverse compounds with similar binding properties. scispace.comresearchgate.net
The general workflow for such a screening process is outlined below:
| Step | Description |
| 1. Target Selection and Preparation | A protein of interest is chosen, and its 3D structure is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. |
| 2. Ligand Database Preparation | A large database of chemical compounds, such as ZINC or PubChem, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties. |
| 3. Docking and Scoring | Each ligand from the database is docked into the prepared protein's binding site. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating better binding. |
| 4. Hit Selection and Filtering | A threshold for the docking score is set to select a smaller subset of promising "hits." These hits can be further filtered based on physicochemical properties (e.g., Lipinski's rule of five) and visual inspection of their binding poses. |
| 5. Experimental Validation | The most promising candidates are then synthesized or purchased for experimental validation of their biological activity. |
Elucidation of Binding Modes and Critical Intermolecular Contacts
Once a potential protein target is identified, molecular docking can provide a detailed, atomic-level view of the binding mode of "this compound." This allows for the elucidation of critical intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine and piperazine (B1678402) rings can act as hydrogen bond acceptors, while the brominated aromatic ring can engage in halogen bonding or hydrophobic interactions. nih.gov
Understanding these interactions is crucial for structure-based drug design. By identifying the key residues in the binding pocket that interact with the ligand, medicinal chemists can rationally design modifications to the "this compound" scaffold to enhance its potency and selectivity. For example, a study on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) revealed that specific substitutions on the pyrimidine ring could significantly alter the binding energy and interaction patterns within the active site. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods can provide highly accurate predictions of various molecular properties.
Prediction of Physicochemical Properties (e.g., pKa, LogP for in silico profiling)
In the early stages of drug development, it is essential to assess the pharmacokinetic properties of a compound, often summarized by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Quantum chemical calculations can predict key physicochemical properties that influence ADMET, such as pKa (acid dissociation constant) and LogP (octanol-water partition coefficient). mdpi.com The pKa value indicates the ionization state of a molecule at a given pH, which affects its solubility and ability to cross biological membranes. LogP is a measure of a molecule's lipophilicity, which is crucial for its absorption and distribution.
A hypothetical in silico profiling of "this compound" might yield the following data:
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | ~8.5 | Influences solubility and interaction with acidic residues in proteins. |
| LogP | ~2.3 | Indicates moderate lipophilicity, suggesting good oral absorption potential. |
| Molecular Weight | 243.10 g/mol | Falls within the range for good oral bioavailability. |
| Polar Surface Area | ~40 Ų | Affects membrane permeability and solubility. |
Investigation of Reaction Mechanisms In Silico
Quantum chemical calculations can also be used to study the mechanisms of chemical reactions at a molecular level. This can be particularly useful in understanding the metabolic fate of a drug candidate or in optimizing its synthesis. For "this compound," these calculations could be used to investigate its potential metabolic pathways, such as oxidation or conjugation reactions catalyzed by cytochrome P450 enzymes. By determining the activation energies for different reaction pathways, researchers can predict the most likely metabolites and assess their potential for toxicity. nano-ntp.com
Advanced Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built using a set of known compounds (a training set) and can then be used to predict the activity or properties of new, untested compounds. mdpi.com
For a series of derivatives of "this compound," a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. nih.gov This would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov
A well-validated QSAR model can be a powerful tool for prioritizing the synthesis of new analogs. mdpi.com By predicting the activity of virtual compounds, researchers can focus their synthetic efforts on the most promising candidates, thereby saving time and resources.
Descriptor Generation and Selection for Predictive Model Construction
The foundation of any predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) model, lies in the numerical representation of the molecule's structure through molecular descriptors. researchpublish.com For this compound, a diverse set of descriptors would be generated to capture its constitutional, topological, geometric, and electronic features. These descriptors are crucial for correlating the chemical structure with biological activity or physicochemical properties. researchgate.net
Descriptor generation involves calculating values that represent different facets of the molecular structure. These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation, including topological indices (e.g., Wiener index), connectivity indices, and counts of specific functional groups or pharmacophore features.
3D Descriptors: Calculated from the 3D conformation of the molecule, such as surface area, volume, and shape indices (e.g., Principal Moments of Inertia). nih.gov
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms.
Once a large pool of descriptors is generated, a critical step is the selection of a relevant subset to build a robust predictive model. This is necessary to avoid overfitting and to create a model that is both statistically sound and interpretable. mdpi.com Techniques such as genetic algorithms, stepwise multiple linear regression, or machine learning-based feature selection methods are employed to identify the descriptors that have the highest correlation with the property of interest while having low inter-correlation among themselves. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of Rings | Basic composition and size of the molecule. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices, ECFP Fingerprints | Atom connectivity and branching within the molecular graph. nih.gov |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | The 3D shape, size, and spatial arrangement of the molecule. |
| Physicochemical (2D/3D) | LogP (lipophilicity), Topological Polar Surface Area (TPSA), H-bond donors/acceptors | Properties relevant to pharmacokinetics (e.g., solubility, permeability). |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Partial Charges | Electronic structure and reactivity. |
Model Validation and Application in Compound Design
Developing a QSAR model is not sufficient; its reliability and predictive power must be rigorously validated before it can be applied. nih.gov Validation is a critical step to ensure that the model can accurately predict the activity of new, untested compounds and is not merely a statistical artifact of the training data. semanticscholar.orgbasicmedicalkey.com The validation process is typically divided into internal and external validation. nih.gov
Internal validation assesses the robustness of the model using the same data on which it was built. The most common method is cross-validation, such as leave-one-out (LOO) cross-validation, where the model is repeatedly built on all but one compound, and the activity of the excluded compound is predicted. uniroma1.it A high cross-validated correlation coefficient (Q²) indicates good internal predictivity.
External validation is considered the most stringent test of a model's predictive capability. nih.gov It involves splitting the initial dataset into a training set for model development and a test set of compounds that are not used in model creation. basicmedicalkey.com The model's ability to predict the activities of the test set compounds is then evaluated using metrics like the predictive R² (R²_pred). researchpublish.com The Organisation for Economic Co-operation and Development (OECD) has established principles for developing validated and acceptable QSAR models for regulatory purposes. basicmedicalkey.com
Once validated, the model for this compound and its analogs can be applied in several ways:
Virtual Screening: The model can be used to screen large virtual libraries of compounds to identify novel structures that are predicted to have high activity, prioritizing them for synthesis and experimental testing. nih.govsemanticscholar.org
Focused Library Design: The model provides insights into which structural features (as represented by the selected descriptors) are important for activity. This knowledge can guide the design of a focused library of new analogs of this compound with modifications intended to enhance activity. nih.gov For example, if a descriptor related to hydrophobicity is positively correlated with activity, chemists can focus on synthesizing derivatives with increased lipophilicity. mdpi.com
| Metric | Description | Acceptable Value Range (General Guideline) |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² (Cross-Validated R²) | Measures the predictive power of the model via internal validation (e.g., LOO-CV). uniroma1.it | > 0.5 |
| R²_pred (Predictive R² for Test Set) | Measures the predictive power of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
While QSAR models provide valuable statistical correlations, Molecular Dynamics (MD) simulations offer a deeper, physics-based understanding of a molecule's behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions at an atomic level. rjeid.com
For this compound, MD simulations can be used for:
Conformational Analysis: The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat forms. rsc.orgnih.gov Similarly, the bond connecting the pyrimidine and piperazine moieties allows for rotational flexibility. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in a vacuum, in water), identifying the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial as the bioactive conformation that binds to a biological target may not be the lowest energy state in solution.
Ligand Dynamics: When docked into the binding site of a target protein, MD simulations can assess the stability of the binding pose. researchgate.net By simulating the protein-ligand complex, researchers can analyze the root-mean-square deviation (RMSD) to see if the ligand remains stable in the binding pocket or if it drifts away. tandfonline.com Furthermore, root-mean-square fluctuation (RMSF) analysis can reveal which parts of the ligand are flexible and which are rigidly held in place by interactions with the protein. tandfonline.com This information is invaluable for understanding the key binding interactions and for suggesting modifications to improve binding affinity. rjeid.com
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Modeling
A compound's therapeutic potential is determined not only by its activity at the target but also by its ADME properties. In silico ADME modeling allows for the early prediction of potential pharmacokinetic issues, helping to reduce late-stage attrition in drug development. nih.gov
Computational Prediction of Membrane Permeability and Blood-Brain Barrier Penetration
The ability of a drug to be absorbed and distributed to its site of action often depends on its capacity to cross biological membranes. A particularly important and restrictive barrier is the blood-brain barrier (BBB), which protects the central nervous system. nih.gov Predicting BBB penetration is critical for CNS-targeted drugs and for avoiding unwanted CNS side effects for peripherally acting drugs. arxiv.org
Computational models for predicting permeability and BBB penetration often use a combination of physicochemical descriptors. arxiv.org These models can range from simple empirical rules, like Lipinski's Rule of Five, to complex machine learning algorithms trained on large datasets of experimentally measured permeabilities. nih.gov Key descriptors used in these predictions for a compound like this compound would include:
Molecular Weight (MW): Lower MW (< 400-500 Da) is generally favored for passive diffusion. arxiv.org
Lipophilicity (logP): An optimal range is required; too low and the compound won't enter the lipid membrane, too high and it may get stuck.
Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms, which is related to hydrogen bonding capacity. Lower TPSA is generally associated with better permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): High numbers of H-bonds can hinder membrane passage.
Studies on related pyrimidine structures, such as pyrazolo[1,5-a]pyrimidines, have utilized these computational approaches to predict a lack of BBB penetration. nih.gov
| Property | Calculated Value* | General Guideline for CNS Penetration |
|---|---|---|
| Molecular Formula | C9H13BrN4 | N/A |
| Molecular Weight | 273.13 g/mol | Generally < 450 g/mol |
| cLogP | 1.3 - 1.6 | Generally 1 - 4 |
| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Generally < 90 Ų |
| Hydrogen Bond Donors | 1 | Generally ≤ 3 |
| Hydrogen Bond Acceptors | 4 | Generally ≤ 7 |
*Values are estimates from standard cheminformatics software and may vary slightly between prediction algorithms.
Prediction of Metabolic Soft Spots and Enzyme Substrate Specificity
Metabolic stability is a critical factor influencing a drug's half-life and bioavailability. acs.org Many drug candidates fail due to rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family in the liver. Identifying the parts of a molecule most susceptible to metabolism, known as "metabolic soft spots," is a key goal of lead optimization. researchgate.net
Computational tools such as MetaSite and StarDrop are widely used to predict these soft spots. nih.gov These programs combine knowledge of common metabolic reactions with models of CYP enzyme active sites to predict which atoms in a molecule are most likely to undergo metabolic transformation (e.g., oxidation, N-dealkylation). researchgate.net
For this compound, potential metabolic soft spots could include:
Oxidation of the piperazine ring: The carbon atoms adjacent to the nitrogen are common sites for hydroxylation.
N-dealkylation: Cleavage of the bond between the methylene (B1212753) bridge and the piperazine nitrogen.
Aromatic hydroxylation: While the bromine atom deactivates the pyrimidine ring, oxidation is still a possibility, though likely less favored.
Identifying these potential liabilities in silico allows medicinal chemists to proactively modify the structure—for instance, by introducing a fluorine atom or another blocking group at the soft spot—to enhance metabolic stability and improve the compound's pharmacokinetic profile. researchgate.net
Chemoinformatics and Data Mining for Related Chemical Space Exploration
Chemoinformatics provides the tools to navigate and analyze the vastness of "chemical space"—the ensemble of all possible molecules. nih.gov For a given compound like this compound, these methods are used to understand its context within the broader universe of known chemicals and to discover related compounds with potentially interesting properties. nih.gov
Key chemoinformatic approaches include:
Similarity Searching: Using molecular fingerprints (e.g., Extended-Connectivity Fingerprints, ECFP) and similarity metrics like the Tanimoto coefficient, large chemical databases (e.g., PubChem, ChEMBL) can be searched for compounds structurally similar to the query molecule. This can rapidly identify existing compounds with known biological activities, providing clues about the potential targets or effects of this compound. nih.gov
Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to project the high-dimensional space of molecular descriptors onto two or three dimensions. This allows for the visualization of large datasets, showing how a set of pyrimidine derivatives, for example, clusters and distributes based on their structural features. researchgate.net
Scaffold Analysis: The pyrimidine-piperazine core of the molecule can be defined as a scaffold. Data mining techniques can identify all compounds in a database containing this scaffold, revealing the diversity of chemical substitutions that have been explored and linking them to various biological activities. researchgate.netscialert.net This exploration of the chemical space around a core structure is fundamental to understanding structure-activity relationships and designing novel, diverse libraries for screening. nih.gov
Future Research Directions and Advanced Methodologies for 5 Bromo 2 Piperazin 1 Ylmethyl Pyrimidine
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
The traditional process of drug discovery is lengthy and expensive, but the advent of Artificial Intelligence (AI) and Machine Learning (ML) is set to cause a paradigm shift. Generative AI algorithms, in particular, offer a powerful approach for de novo drug design—the creation of novel molecular structures from scratch. These computational methods can explore the vastness of chemical space, estimated to contain between 10³³ and 10⁶³ drug-like molecules, with an efficiency that is unattainable through conventional screening alone.
For the 5-bromo-2-(piperazin-1-ylmethyl)pyrimidine scaffold, AI can be leveraged to design new analogues with optimized properties. Generative models, such as Recurrent Neural Networks (RNNs) and autoencoders, can be trained on large datasets of known active molecules containing pyrimidine (B1678525) and piperazine (B1678402) moieties. The trained model would learn the underlying chemical patterns and structural rules associated with desired biological activity. Subsequently, the model can be used to generate novel molecules centered around the core scaffold, designed to exhibit enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Deep reinforcement learning, which combines deep neural networks with reinforcement learning, is another advanced technique that could be employed. In this approach, an AI agent is rewarded for designing molecules that meet a predefined set of criteria, such as high predicted binding affinity for a target and good drug-like properties, effectively steering the generation process toward more promising candidates.
| AI/ML Methodology | Primary Function | Potential Application to this compound |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generates new molecular structures by learning patterns from sequential data (e.g., SMILES strings). | Design of novel derivatives by extending or modifying the core scaffold to enhance target-specific interactions. |
| Generative Adversarial Networks (GANs) | Uses a generator and a discriminator network to produce realistic, novel molecules. | Creation of a diverse library of pyrimidine-piperazine analogues with unique structural features for virtual screening. |
| Autoencoders | Learns a compressed representation of molecular data to generate new structures with desired properties. | Optimization of multiple chemical properties simultaneously (e.g., potency and low toxicity) for new designs. |
| Deep Reinforcement Learning (DRL) | Combines neural networks with a reward-based system to guide molecule generation. | Automated design of compounds with a high predicted success rate against a specific biological target. |
Application of Fragment-Based Drug Discovery (FBDD) Strategies to the Pyrimidine-Piperazine Scaffold
Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. FBDD utilizes libraries of small, low-molecular-weight molecules (fragments) to identify weak but efficient binders to a biological target. researchgate.netacs.org These initial fragment hits serve as starting points for chemical elaboration into more potent, drug-like molecules. researchgate.net This approach is guided by the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments.
The pyrimidine-piperazine scaffold is well-suited for FBDD strategies. The core structure can be deconstructed into its constituent fragments—a brominated pyrimidine ring and a piperazine ring. These or similar fragments could be screened against a target of interest using sensitive biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).
Once a fragment hit is identified, structural information on its binding mode can guide the rational "growing" or "linking" of fragments to improve affinity. For instance, if a pyrimidine-based fragment is found to bind in one pocket of a target protein, medicinal chemists could use the this compound structure as a template to grow the molecule into an adjacent pocket, thereby increasing potency. The piperazine moiety provides a versatile exit vector for such chemical elaboration. springernature.com
| Parameter | "Rule of Three" Guideline | Significance in FBDD |
|---|---|---|
| Molecular Weight | ≤ 300 Da | Ensures fragments are small and simple, maximizing the exploration of chemical space. |
| cLogP | ≤ 3 | Controls lipophilicity to maintain solubility and avoid non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | Keeps complexity low, allowing for efficient binding. |
| Hydrogen Bond Acceptors | ≤ 3 | Maintains simplicity and good ligand efficiency. |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding. |
Exploration of PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Technologies Utilizing the Compound's Core Structure
Targeted Protein Degradation (TPD) is an emerging therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them. dergipark.org.tr This is primarily achieved through two types of small molecules: PROTACs and molecular glues. pnas.org Both hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a target protein. pnas.orgmdpi.com
PROTACs are heterobifunctional molecules composed of three parts: a "warhead" that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The this compound scaffold could serve as a foundational element in a PROTAC design. Depending on its inherent binding affinities, it could be developed into a warhead for a specific protein of interest. Alternatively, if it demonstrates binding to an E3 ligase, it could be functionalized with a linker and a warhead for a different target protein.
Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to the ligase and altering its surface to create a new binding site for the target. dergipark.org.trpnas.org Compared to PROTACs, molecular glues typically have lower molecular weights and better drug-like properties. dergipark.org.tr The pyrimidine-piperazine scaffold could be investigated as a starting point for novel molecular glues. High-throughput screening campaigns could be designed to identify compounds based on this scaffold that induce the degradation of specific proteins, potentially opening up pathways to target proteins previously considered "undruggable." nih.gov
Design and Investigation of Multitargeting Ligands Based on the this compound Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multitargeting ligands, or polypharmacology, is a drug design strategy that aims to create a single molecule capable of modulating multiple targets simultaneously. researchgate.netspringernature.com This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents.
The this compound scaffold, which contains multiple functional groups and points for chemical modification, is an excellent candidate for developing multitargeting ligands. Computational methods are central to this effort. Pharmacophore modeling can be used to identify the key chemical features required for binding to different targets. nih.govnih.gov By overlaying the pharmacophore models of two or more distinct targets, chemists can design a hybrid molecule based on the pyrimidine-piperazine core that incorporates the necessary features to interact with all of them. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can further refine these designs by predicting the activity of novel analogues against multiple targets. springernature.com
For example, this scaffold could be functionalized to simultaneously inhibit two different protein kinases involved in a cancer signaling cascade or to interact with a G-protein coupled receptor and an enzyme involved in the same disease pathway.
Development of Advanced Analytical and Bioanalytical Techniques for Precise Compound Quantification in Research Models
The successful preclinical development of any new chemical entity relies on the ability to accurately measure its concentration in biological matrices such as plasma, serum, and tissues. resolvemass.ca This is essential for understanding the compound's pharmacokinetics (PK) and establishing a relationship between exposure and efficacy. For this compound and its derivatives, robust bioanalytical methods will be critical.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and speed. resolvemass.canih.gov A future research imperative would be the development and validation of a dedicated LC-MS/MS method for this compound. This would involve:
Sample Preparation: Optimizing an extraction technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to efficiently isolate the compound from the biological matrix. researchgate.net
Chromatography: Selecting an appropriate HPLC or UHPLC column and mobile phase to achieve sharp peaks and good separation from endogenous interferences. nih.gov
Mass Spectrometry: Optimizing the mass spectrometer parameters and identifying unique precursor-to-product ion transitions for the compound in Multiple Reaction Monitoring (MRM) mode to ensure highly selective detection. mdpi.com
Such a validated assay would be indispensable for conducting pharmacokinetic studies in animal models, enabling researchers to determine key parameters like half-life, clearance, and bioavailability, which are crucial for advancing the compound toward further development.
Collaborative Research Initiatives for Comprehensive Mechanistic Understanding
Unraveling the full therapeutic potential and mechanism of action of a novel chemical scaffold is a complex, multidisciplinary endeavor. No single research group typically possesses all the necessary expertise and resources. Therefore, a key future direction is the establishment of collaborative research initiatives.
Such collaborations should bring together experts from various fields:
Medicinal and Synthetic Chemists: To design and synthesize new analogues based on the this compound scaffold.
Structural Biologists: To solve the crystal structures of the compound bound to its biological target(s), providing crucial insights for rational drug design.
Computational Scientists: To perform molecular modeling, run AI-driven design campaigns, and analyze large datasets.
Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine the compound's biological activity, mechanism of action, and pharmacokinetic profile.
Open-science platforms and data-sharing consortia could further accelerate progress by allowing different research groups to share findings, avoid redundant efforts, and build upon each other's work. By fostering a collaborative ecosystem, the scientific community can more effectively and efficiently investigate the therapeutic potential of the this compound scaffold and translate promising findings into tangible clinical benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
